molecular formula C21H21NO2 B3849090 1'-(1,3-benzodioxol-5-ylmethyl)spiro[indene-1,4'-piperidine]

1'-(1,3-benzodioxol-5-ylmethyl)spiro[indene-1,4'-piperidine]

Cat. No. B3849090
M. Wt: 319.4 g/mol
InChI Key: JLGDBXIXWKLDGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-(1,3-benzodioxol-5-ylmethyl)spiro[indene-1,4'-piperidine], also known as BDSP, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. BDSP is a spirocyclic compound that contains a benzodioxole and an indene moiety, and a piperidine ring. This compound has been synthesized through several methods, and its mechanism of action, biochemical and physiological effects, and future directions have been investigated.

Mechanism of Action

1'-(1,3-benzodioxol-5-ylmethyl)spiro[indene-1,4'-piperidine] acts as a partial agonist at dopamine D2 receptors, and it has been shown to modulate the activity of these receptors in a dose-dependent manner. 1'-(1,3-benzodioxol-5-ylmethyl)spiro[indene-1,4'-piperidine] has also been shown to have an allosteric effect on the binding of other ligands to the D2 receptor, suggesting that it may have a modulatory effect on the activity of other drugs that target this receptor.
Biochemical and Physiological Effects
1'-(1,3-benzodioxol-5-ylmethyl)spiro[indene-1,4'-piperidine] has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine release in the brain, the regulation of G protein-coupled receptor signaling pathways, and the modulation of calcium ion channels. 1'-(1,3-benzodioxol-5-ylmethyl)spiro[indene-1,4'-piperidine] has also been shown to have a neuroprotective effect in animal models of Parkinson's disease, suggesting that it may have potential as a therapeutic agent for this condition.

Advantages and Limitations for Lab Experiments

1'-(1,3-benzodioxol-5-ylmethyl)spiro[indene-1,4'-piperidine] has several advantages for use in lab experiments, including its high affinity for dopamine D2 receptors, its ability to modulate the activity of other ligands at this receptor, and its potential as a therapeutic agent for Parkinson's disease. However, 1'-(1,3-benzodioxol-5-ylmethyl)spiro[indene-1,4'-piperidine] also has some limitations, including its relatively low solubility in water, which can make it difficult to administer in vivo, and its potential for off-target effects at high doses.

Future Directions

There are several future directions for the investigation of 1'-(1,3-benzodioxol-5-ylmethyl)spiro[indene-1,4'-piperidine], including the optimization of its synthesis and purification methods, the investigation of its potential as an antipsychotic drug, the investigation of its potential as a therapeutic agent for Parkinson's disease, and the investigation of its potential as a tool for the imaging of dopamine D2 receptors in the brain. Additionally, the investigation of the structure-activity relationship of 1'-(1,3-benzodioxol-5-ylmethyl)spiro[indene-1,4'-piperidine] could lead to the development of more potent and selective ligands for this receptor.

Scientific Research Applications

1'-(1,3-benzodioxol-5-ylmethyl)spiro[indene-1,4'-piperidine] has been investigated for its potential applications in various fields, including neuroscience, medicinal chemistry, and drug discovery. 1'-(1,3-benzodioxol-5-ylmethyl)spiro[indene-1,4'-piperidine] has been shown to have a high affinity for dopamine D2 receptors, and it has been used as a radioligand for the imaging of D2 receptors in the brain. 1'-(1,3-benzodioxol-5-ylmethyl)spiro[indene-1,4'-piperidine] has also been investigated for its potential as an antipsychotic drug, and it has been shown to have a lower propensity for inducing extrapyramidal side effects compared to other antipsychotic drugs.

properties

IUPAC Name

1'-(1,3-benzodioxol-5-ylmethyl)spiro[indene-1,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c1-2-4-18-17(3-1)7-8-21(18)9-11-22(12-10-21)14-16-5-6-19-20(13-16)24-15-23-19/h1-8,13H,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGDBXIXWKLDGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C=CC3=CC=CC=C23)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(1,3-Benzodioxol-5-ylmethyl)spiro[indene-1,4'-piperidine]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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